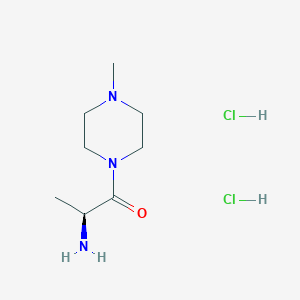
4-Methyl-1-(L-alanyl)-piperazine 2HCl
Vue d'ensemble
Description
4-Methyl-1-(L-alanyl)-piperazine 2HCl is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is commonly referred to as MAP or MAP-2, and it has been shown to have a variety of biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of MAP-2 is not fully understood, but it is believed to involve the inhibition of protein synthesis. This compound has been shown to inhibit the growth of a variety of cancer cells, and it has also been shown to have antiviral and antibacterial properties.
Biochemical and Physiological Effects
MAP-2 has a variety of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, reduce inflammation, and modulate the immune system. It has also been shown to have antiviral and antibacterial properties, making it a potentially useful compound for the treatment of infectious diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using MAP-2 in lab experiments is its ability to target specific cells or tissues. This compound can be easily modified to target specific receptors, making it a potentially useful tool for studying cellular signaling pathways. However, one limitation of using MAP-2 in lab experiments is its relatively high cost compared to other chemical compounds.
Orientations Futures
There are many potential future directions for the study of MAP-2. One area of research could be the development of new drug delivery systems based on this compound. Another area of research could be the investigation of its potential use as a treatment for infectious diseases. Additionally, further studies could be conducted to better understand the mechanism of action of this compound and its potential applications in the treatment of cancer and other diseases.
Conclusion
In conclusion, 4-Methyl-1-(L-alanyl)-piperazine 2HCl, also known as MAP-2, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound has a variety of biochemical and physiological effects, including antiviral, antibacterial, and anticancer properties. While there are some limitations to using MAP-2 in lab experiments, there are many potential future directions for its study, including the development of new drug delivery systems and the investigation of its potential use in the treatment of infectious diseases and cancer.
Applications De Recherche Scientifique
MAP-2 has been extensively studied for its potential applications in scientific research. This compound has been shown to have a variety of biological activities, including antiviral, antibacterial, and anticancer properties. It has also been studied for its potential use as a drug delivery system, as it can be easily modified to target specific cells or tissues.
Propriétés
IUPAC Name |
(2S)-2-amino-1-(4-methylpiperazin-1-yl)propan-1-one;dihydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17N3O.2ClH/c1-7(9)8(12)11-5-3-10(2)4-6-11;;/h7H,3-6,9H2,1-2H3;2*1H/t7-;;/m0../s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQWJCMWMJVOJAS-KLXURFKVSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCN(CC1)C)N.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N1CCN(CC1)C)N.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H19Cl2N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methyl-1-(L-alanyl)-piperazine 2HCl | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



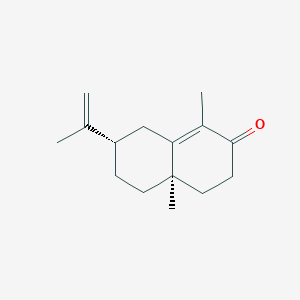
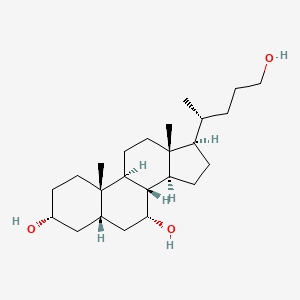
![3-Methyl-1,6,7,8-tetrahydro-4H-pyrimido[2,1-c][1,2,4]triazin-4-one](/img/structure/B3326201.png)
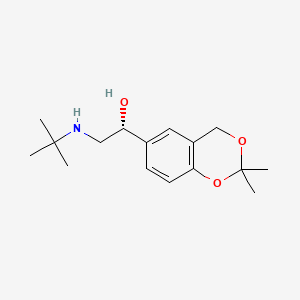

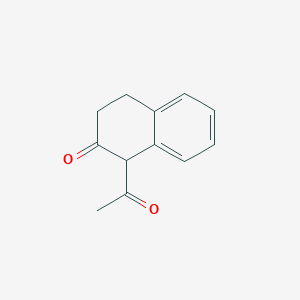
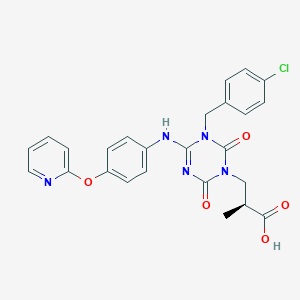
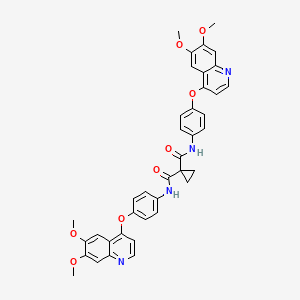
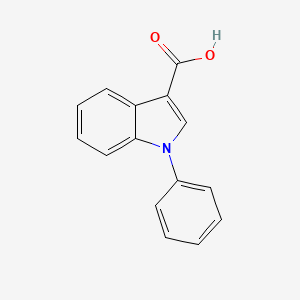


![N'1-[5-Chloro-1-(4-Methylphenyl)-6-Oxo-1,6-Dihydropyridazin-4-Yl]-N'1,2,2-Trimethyl-3-Chloropropanohydrazide](/img/structure/B3326265.png)
ammonium iodide](/img/structure/B3326269.png)
